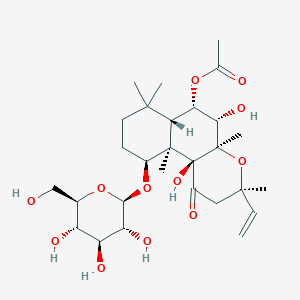
Forskoditerpenoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Forskoditerpenoside A is a natural product found in Plectranthus barbatus with data available.
Applications De Recherche Scientifique
Genotoxicity Assessment
Forskolin, a diterpene related to Forskoditerpenoside A, was evaluated for potential genotoxic effects using a cytogenetic assay in Allium cepa. The study found significant reductions in the mitotic index and increases in the frequency of chromosome aberrations at various concentrations, suggesting potential genotoxic effects of forskolin (Mohammed et al., 2015).
Anticancer Potential
Research indicates that forskolin, which shares structural similarities with this compound, exhibits anticancer properties through the activation of the adenylate cyclase enzyme, thereby influencing cAMP signaling pathways. This activity is significant in cancer biology and positions forskolin as a potential anticancer agent (Sapio et al., 2017).
Relaxative Effects on Guinea Pig Tracheal Spirals
Forskoditerpenosides A and B, isolated from Coleus forskohlii, have been shown to exhibit relaxative effects on isolated guinea pig tracheal spirals. This discovery adds to the pharmacological applications of compounds derived from Coleus forskohlii, including this compound (Shan et al., 2007).
Total Biosynthesis and Applications
A study on the total biosynthesis of forskolin, a compound structurally related to this compound, from Coleus forskohlii elucidates the pathway and potential for commercial production. This research has implications for the production and application of similar compounds, including this compound (Pateraki et al., 2017).
Drug Metabolism Induction
Forskolin, chemically related to this compound, has been shown to induce drug metabolism by functioning as an agonist of the pregnane X receptor (PXR). This finding suggests potential applications of forskolin and related compounds in modulating drug metabolism (Ding & Staudinger, 2005).
Neuron Excitability and Firing Patterns
Forskolin, structurally related to this compound, has been found to suppress delayed rectifier K+ currents and enhance spike frequency-dependent adaptation in sympathetic neurons, affecting neuron excitability and firing patterns (Angel-Chávez et al., 2015).
Protection Against Cisplatin-Induced Ototoxicity
Research demonstrates that forskolin, a compound related to this compound, provides significant protection against cisplatin-induced ototoxicity in cell lines and mouse cochlear, suggesting its potential therapeutic applications (Guo et al., 2018).
Biotechnological Production
Studies on the biotechnological production of forskolin, a compound related to this compound, in Synechocystis sp. PCC 6803, demonstrate the potential for sustainable production of such high-value compounds (Englund et al., 2015).
Enhancement of Recombinant Antibody Production
Forskolin, closely related to this compound, has been shown to enhance recombinant antibody production in CHO cell cultures, indicating its utility in biotechnological applications (Yoon et al., 2020).
Biosynthesis and Heterologous Production
Advances in the biosynthesis and heterologous production of forskolin, a labdane plant diterpenoid structurally similar to this compound, offer insights into the green production of such compounds (Yuan et al., 2020).
Transdermal Drug Delivery
Forskolin, a diterpene like this compound, has been investigated for its effect on the skin permeation of valsartan, suggesting its potential as a transdermal drug delivery enhancer (Rizwan et al., 2008).
Antiglaucoma Properties
Forskolin, structurally similar to this compound, has shown potential as an antiglaucoma molecule, capable of decreasing intraocular pressure in various animal models and humans (Wagh et al., 2012).
Forskolin-Type Diterpenoid Screening
A study utilized UHPLC-QTOF/MS to screen for forskolin-type diterpenoids, structurally related to this compound, in Blumea aromatica DC, highlighting the potential for discovering novel active compounds in natural products (He et al., 2019).
Propriétés
Formule moléculaire |
C28H44O12 |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate |
InChI |
InChI=1S/C28H44O12/c1-8-25(5)11-15(31)28(36)26(6)16(39-23-19(34)18(33)17(32)14(12-29)38-23)9-10-24(3,4)21(26)20(37-13(2)30)22(35)27(28,7)40-25/h8,14,16-23,29,32-36H,1,9-12H2,2-7H3/t14-,16+,17-,18+,19-,20+,21+,22+,23+,25+,26+,27-,28+/m1/s1 |
Clé InChI |
RUCFTKHZMDISIM-ILWUVDPTSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@]4(C(=O)C[C@](O[C@@]4([C@H]1O)C)(C)C=C)O)C |
SMILES canonique |
CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C |
Synonymes |
forskoditerpenoside A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



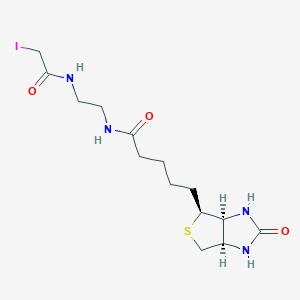
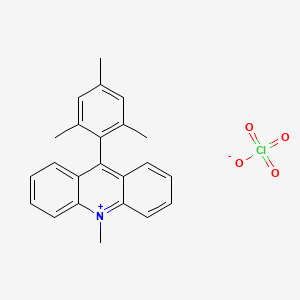

![(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254956.png)
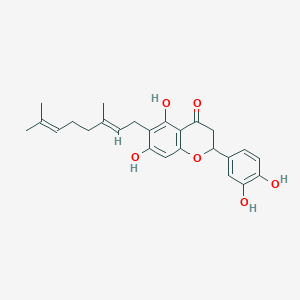

![2-(2-Aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1254960.png)
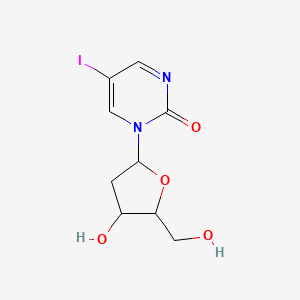
![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)
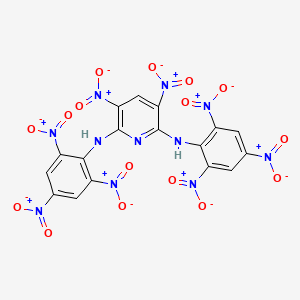


![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1254968.png)
![(3S,4aS,6aR,10aR,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B1254969.png)